
Naphthalene, 4-fluoro-1,2-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalene, 4-fluoro-1,2-dihydro- is a derivative of naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a fluorine atom at the 4th position and a partially hydrogenated naphthalene ring. Naphthalene derivatives are known for their unique photophysical and chemical properties, making them valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene, 4-fluoro-1,2-dihydro- typically involves the introduction of a fluorine atom into the naphthalene ring. One common method is the diazo-reaction followed by a substitution reaction. In this process, alpha naphthylamine is mixed with hydrochloric acid solution, and sodium nitrite is added to form a diazonium salt solution. Fluoboric acid is then added to the diazonium salt solution to carry out the substitution reaction, resulting in the formation of the desired fluorinated naphthalene derivative .
Industrial Production Methods
Industrial production of naphthalene, 4-fluoro-1,2-dihydro- may involve similar synthetic routes but on a larger scale. The use of hot wind as a heat source for the decomposition reaction of aromatic diazonium salt borofluoride is one such method. This approach ensures a steady and controlled reaction process, minimizing dangerous and harmful factors .
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalene, 4-fluoro-1,2-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of naphthalene, 4-fluoro-1,2-dihydro- can lead to the formation of fluoro-naphthoquinones, while reduction can yield fluoro-tetralins .
Wissenschaftliche Forschungsanwendungen
Naphthalene, 4-fluoro-1,2-dihydro- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of biological systems due to its unique photophysical properties.
Medicine: Investigated for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, fluorescent probes, and organic electronic devices due to its strong fluorescence and photostability
Wirkmechanismus
The mechanism of action of naphthalene, 4-fluoro-1,2-dihydro- involves its interaction with molecular targets and pathways within biological systems. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by interacting with specific cellular pathways. Additionally, its anti-inflammatory effects may result from the inhibition of enzymes like cyclooxygenase-2 (COX-2) .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to naphthalene, 4-fluoro-1,2-dihydro- include other fluorinated naphthalene derivatives such as:
- Naphthalene, 2-fluoro-
- Naphthalene, 1-fluoro-
- Naphthalene, 3-fluoro-
Uniqueness
Naphthalene, 4-fluoro-1,2-dihydro- is unique due to its specific substitution pattern and partially hydrogenated ring structure. This uniqueness imparts distinct photophysical and chemical properties, making it valuable for specific applications in fluorescence probes and organic electronics .
Eigenschaften
Molekularformel |
C10H9F |
|---|---|
Molekulargewicht |
148.18 g/mol |
IUPAC-Name |
4-fluoro-1,2-dihydronaphthalene |
InChI |
InChI=1S/C10H9F/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6-7H,3,5H2 |
InChI-Schlüssel |
AUWFQDHXYSYTIR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2C(=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


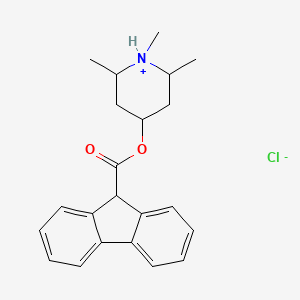
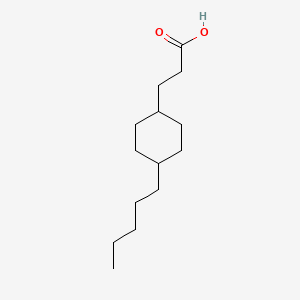
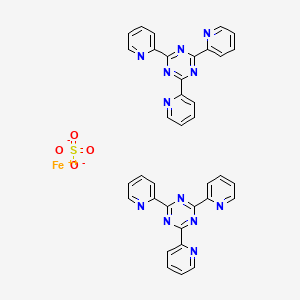
![1-[1-(Trifluoroacetyl)piperidin-4-yl]indoline-5-sulfonyl chloride](/img/structure/B13789711.png)
![Spiro[3.5]nonane-2-carbonyl chloride](/img/structure/B13789717.png)

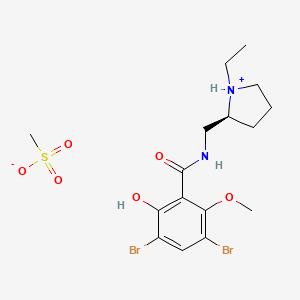
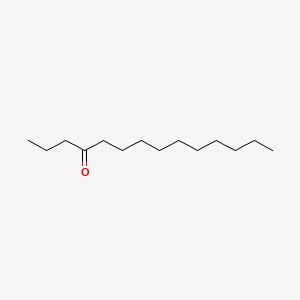
![2-Chloro-1-[4-(2-methoxyphenyl)piperazino]propan-1-one](/img/structure/B13789737.png)
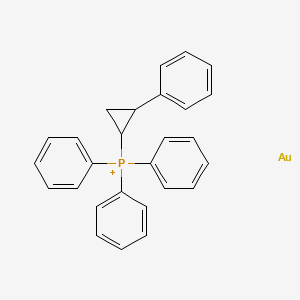
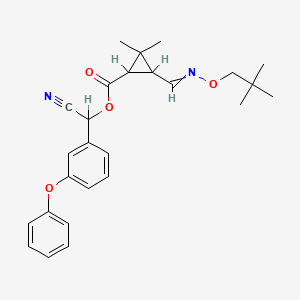
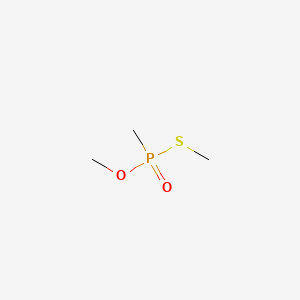
![N-(5,7-dimethyl-3-phenyl-[1,2]oxazolo[2,3-a]pyrimidin-2-ylidene)acetamide](/img/structure/B13789772.png)
![3,6-Methano-1H-pyrrolo[3,2-b]pyridine(9CI)](/img/structure/B13789776.png)
